Based on the provided literature, the primary application of 4-bromo-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is as a synthetic intermediate in the development of more complex molecules with potential pharmaceutical applications. Specifically, it has been identified as a key precursor in the synthesis of Macitentan (ACT-064992), a potent dual endothelin receptor antagonist that has shown promise in the treatment of pulmonary arterial hypertension. [ [] , [] ]
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4